Source and Classification
[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanediol is a heterocyclic compound characterized by the presence of an oxadiazole ring, which consists of two nitrogen atoms, one oxygen atom, and two carbon atoms. This compound is classified under oxadiazoles, a group of compounds known for their diverse biological activities and applications in medicinal chemistry and material science. The specific structure includes a nitrophenyl group, which contributes to its unique chemical properties and potential applications in various scientific fields.
Methods and Technical Details
The synthesis of [3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanediol typically involves the cyclization of appropriate precursors. One common synthetic route is the reaction of 4-nitrobenzohydrazide with glyoxal in the presence of an acid catalyst. This reaction proceeds through the formation of an intermediate hydrazone, which subsequently cyclizes to form the oxadiazole ring.
For industrial production, methods may include continuous flow reactors to enhance yield and purity. The implementation of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be adopted to make the process more environmentally friendly.
Structure and Data
The molecular formula for [3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanediol is CHNO. Its structure features a five-membered oxadiazole ring with a nitrophenyl substituent at one position and a methanediol moiety at another. The presence of the nitro group (–NO) on the phenyl ring significantly influences its electronic properties and reactivity.
Spectroscopic data typically used to characterize this compound would include Nuclear Magnetic Resonance (NMR) spectroscopy for determining hydrogen environments and Infrared (IR) spectroscopy for functional group identification. High-Resolution Mass Spectrometry (HRMS) can also confirm molecular weight and structural integrity.
Reactions and Technical Details
[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanediol can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
Process and Data
The mechanism of action for [3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanediol is primarily associated with its potential biological activities. Similar compounds have been found to target aldose reductase, an enzyme involved in glucose metabolism. The oxadiazole structure allows for interactions through hydrogen bond acceptor properties.
Biochemical pathways indicate that compounds with similar structures exhibit antibacterial, antiviral, and anti-leishmanial activities. Environmental factors such as pH and temperature can influence the efficacy and stability of these interactions .
Physical and Chemical Properties
The physical properties of [3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanediol include:
Chemical properties include reactivity with various electrophiles due to the presence of both nitro groups and oxadiazole functionalities. This reactivity makes it suitable for further derivatization in chemical synthesis.
Scientific Uses
[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanediol has several applications across different scientific domains:
The compound's unique structure positions it as a valuable candidate for research in drug discovery and material science .
The 1,2,4-oxadiazole heterocycle—a five-membered aromatic ring incorporating one oxygen and two nitrogen atoms—represents a cornerstone of modern medicinal chemistry. First synthesized in 1884 by Tiemann and Krüger through the reaction of amidoximes with acyl chlorides, this scaffold remained largely unexplored until the mid-20th century [1] [3]. Its intrinsic bioisosteric equivalence with ester and amide functionalities, coupled with superior metabolic stability against hydrolysis, positioned it as a versatile framework for drug design [1] [4]. The 1,2,4-oxadiazole ring exhibits distinct physicochemical advantages:
Commercial validation emerged in the 1960s with Oxolamine, a 1,2,4-oxadiazole-containing antitussive drug, followed by vasodilators (Butalamine), anxiolytics (Fasiplon), and antivirals (Pleconaril) [1] [3]. Notably, the discovery of phidianidine A and B—naturally occurring 1,2,4-oxadiazole alkaloids from marine mollusks with cytotoxic and receptor agonist properties—highlighted the scaffold’s biological relevance [1] [4].
The therapeutic trajectory of 1,2,4-oxadiazoles reflects iterative pharmacological optimization:
Table 1: Milestones in 1,2,4-Oxadiazole Drug Development
Era | Key Advancement | Therapeutic Impact |
---|---|---|
1884 | Tiemann and Krüger synthesize first 1,2,4-oxadiazole via amidoxime acylation | Foundation for synthetic methodologies |
1960s | Oxolamine commercialized as antitussive | First pharmaceutical application |
1980–2000 | Structural diversification for CNS/anti-inflammatory agents (e.g., Fasiplon) | Broadened scope beyond antitussives |
2010–Present | Ataluren (PTC124) approved for nonsense mutation Duchenne muscular dystrophy | Validation in genetic disorder therapy |
2020s | Integration with nitrophenyl/methanediol for targeted bioactivity | Precision tuning of electronic/pharmacokinetic profiles |
Three evolutionary phases characterize this history:
The 4-nitrophenyl moiety at the C3 position of 1,2,4-oxadiazoles confers distinct electronic and steric advantages critical for bioactivity:
Electronic Effects:
Biological Implications:
Table 2: Bioactivity Enhancement by Nitrophenyl vs. Other C3 Substituents
C3 Substituent | Target Activity | Relative Potency* | Key Interaction Mechanism |
---|---|---|---|
4-Nitrophenyl | Anticancer (MCF-7 cytotoxicity) | 3.2x ↑ | Charge-transfer with Tyr348 |
Phenyl | Anticonvulsant | Baseline | Hydrophobic pocket occupancy |
4-Methoxyphenyl | α-Glucosidase inhibition | 1.8x ↓ | H-bond donation to His403 |
3-Trifluoromethyl | GSK-3β inhibition | 2.5x ↑ | Hydrophobic enclosure |
*Potency relative to unsubstituted phenyl analog. Data synthesized from [5] [6] [7].
The [-CH(OH)₂] (methanediol) group at C5 represents a strategic departure from conventional alkyl/aryl substituents, offering unique advantages:
Synthetic Accessibility:
Pharmacodynamic & Pharmacokinetic Advantages:
Table 3: Room-Temperature Synthetic Methods for Methanediol-Oxadiazoles
Method | Conditions | Yield (%) | Functional Group Tolerance |
---|---|---|---|
TBAF/THF cyclization | 1 eq TBAF, THF, 25°C, 1–12 h | 75–98 | Moderate (sensitive to strong acids) |
DMSO/K₂CO₃ one-pot | DMSO, K₂CO₃, 25°C, 6–24 h | 60–85 | High (tolerates esters, nitriles) |
Oxidative cyclization | I₂, DMSO, 80°C* | 40–65 | Low (diol decomposition) |
*Included for contrast; non-ambient method. Data from [9].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: